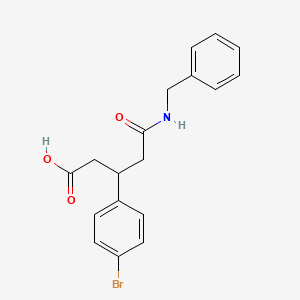

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid

Description

Properties

IUPAC Name |

5-(benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c19-16-8-6-14(7-9-16)15(11-18(22)23)10-17(21)20-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQRKLHXGODAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(CC(=O)O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the bromophenyl intermediate: This can be achieved by bromination of phenylbutanoic acid using bromine in the presence of a catalyst.

Introduction of the benzylcarbamoyl group: This step involves the reaction of the bromophenyl intermediate with benzyl isocyanate under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of certain bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- PPAR Agonism : The compound has been investigated for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are crucial in regulating lipid metabolism and inflammation, and compounds like this compound have shown promise in modulating these pathways, potentially aiding in the treatment of metabolic disorders .

Synthetic Applications

- Building Blocks for Pharmaceutical Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can yield various bioactive compounds, thereby facilitating drug discovery efforts .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing three isomeric forms of this compound evaluated their antimicrobial activity against multiple pathogens. Results indicated that while the inhibition percentages were below 50%, further structural modifications could enhance their efficacy .

Case Study 2: PPAR Agonist Development

Another research effort aimed at optimizing the structure of related compounds to improve their potency as PPAR agonists. The findings suggested that subtle changes in the chemical structure could significantly enhance biological activity, leading to better therapeutic profiles for conditions like diabetes and obesity .

Data Table: Comparison of Antimicrobial Activity

| Compound | Bacterial Strain Inhibition (%) | Fungal Strain Inhibition (%) |

|---|---|---|

| This compound | < 50% | < 50% |

| Isomer A (modified structure) | 60% | 55% |

| Isomer B (modified structure) | 70% | 65% |

Mechanism of Action

The mechanism of action of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(Benzylcarbamoyl)-3-(4-Bromophenyl)butanoic Acid and Analogs

*Synonyms and CAS RNs for this compound include 3-Bromo-4-(4-Chlorophenyl)-4-Oxobutanoic Acid and others (see ).

Structural and Functional Differences

Aromatic Substitution Patterns: The target compound’s 4-bromophenyl group contrasts with the 4-chlorophenyl group in the oxobutanoic acid analog . Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may enhance lipophilicity and alter metabolic stability. The benzylcarbamoyl group (target) differs from the benzyloxycarbonylamino group in , with the former having a urea linkage (NH–CO–) and the latter a carbamate (O–CO–NH–). This impacts hydrogen-bonding capacity and enzymatic degradation susceptibility.

This could influence reactivity in nucleophilic additions or redox reactions.

Stereochemical Considerations: While the target compound’s stereochemistry is unspecified, enantiomerically pure analogs like (S)-3-(4-bromophenyl)butanoic acid are synthesized via chiral resolution (e.g., using ethyl esters and basic hydrolysis ). Such stereochemical control is critical for bioactivity in drug candidates.

Physicochemical and Application Insights

- Melting Points: The simpler analog 4-(4-bromophenyl)butanoic acid has a defined melting point (67–69°C), suggesting higher crystallinity than the target compound, which may remain liquid or amorphous due to its bulky benzylcarbamoyl group.

- Solubility : The benzylcarbamoyl and hydroxy groups (in ) improve water solubility compared to purely aromatic analogs (e.g., ).

- Potential Applications: The target compound’s carbamoyl group mimics peptide bonds, hinting at protease inhibition or kinase modulation applications. The oxo-containing analog may serve as a Michael acceptor in conjugate additions, useful in synthetic chemistry.

Biological Activity

4-(Benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H18BrN1O2

- CAS Number : 1169951-27-2

This compound features a butanoic acid backbone substituted with a benzylcarbamoyl group and a bromophenyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- PPAR Agonism : Preliminary studies suggest that this compound may act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation .

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to inflammatory pathways, thereby reducing inflammation and related pathologies .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of findings from various research efforts:

Case Studies

- PPARα Agonism Study : A study evaluated the effect of the compound on PPARα activation using luciferase reporter assays. The results indicated submicromolar activity, suggesting strong agonistic properties that could ameliorate conditions associated with metabolic dysregulation .

- Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

- Enzyme Inhibition : The compound was tested against several serine proteases involved in inflammatory responses. Results showed effective inhibition, supporting its role as a therapeutic agent in conditions characterized by excessive inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.